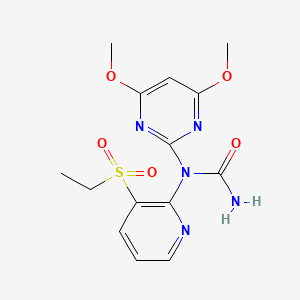

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea

Vue d'ensemble

Description

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea is a useful research compound. Its molecular formula is C14H17N5O5S and its molecular weight is 367.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea, a compound with the molecular formula and a molecular weight of 367.38 g/mol, is primarily studied for its potential biological activities, especially in the context of herbicide development. This compound is a derivative of rimsulfuron, which is known for its herbicidal properties. Understanding its biological activity can provide insights into its efficacy and safety as a pesticide and its environmental impact.

- IUPAC Name : 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea

- CAS Number : 138724-53-5

- Purity : Typically around 95% .

Herbicidal Properties

Research indicates that this compound serves as a metabolite of rimsulfuron, which is used as an herbicide. The degradation pathways of rimsulfuron in various environments lead to the formation of this compound, highlighting its relevance in agricultural contexts .

Efficacy Studies :

- A study indicated that rimsulfuron and its metabolites exhibit low acute toxicity and lack genotoxic potential, making them suitable candidates for use in agriculture .

- The compound has been shown to affect plant growth regulators, potentially influencing weed control strategies without significant toxicity to non-target species .

Environmental Impact

The environmental behavior of this compound reveals insights into its persistence and degradation in ecological systems. The breakdown products of rimsulfuron under various conditions (e.g., photolysis and hydrolysis) suggest that this compound may contribute to the overall environmental footprint of herbicide applications .

Case Study 1: Rimsulfuron Metabolism

In a detailed analysis of rimsulfuron degradation, it was found that under alkaline conditions, the degradation rate was significantly increased. This led to the rapid formation of this compound as a primary metabolite. The implications for agricultural practices are substantial, suggesting that soil pH management could optimize herbicide effectiveness while minimizing residual impacts .

Case Study 2: Toxicity Assessment

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H17N5O5S |

| Molecular Weight | 367.38 g/mol |

| Purity | ~95% |

| Herbicidal Activity | Effective against certain weeds |

| Toxicity Level | Low acute toxicity; no genotoxic potential |

| Environmental Persistence | Variable; influenced by pH and sunlight exposure |

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUAHBLGZCTWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50769190 | |

| Record name | Rimsulfurondesulfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138724-53-5 | |

| Record name | N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138724535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfurondesulfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-DIMETHOXY-2-PYRIMIDINYL)-N-(3-(ETHYLSULFONYL)-2-PYRIDINYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A2Z4M885M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to rimsulfuron in the environment?

A1: Rimsulfuron undergoes both photolysis and hydrolysis in the environment []. Photolysis, or degradation by sunlight, is influenced by pH and is faster in alkaline conditions. Hydrolysis, or breakdown by water, is also affected by pH and occurs more rapidly in acidic environments. Interestingly, the commercial formulation of rimsulfuron, Titus®, degrades faster in organic solvents than pure rimsulfuron []. This highlights the potential influence of formulation components on environmental fate. One of the major breakdown products identified under both neutral/alkaline and acidic conditions is N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea [].

Q2: How does the degradation of rimsulfuron in different environments impact its persistence?

A2: The differing degradation rates of rimsulfuron under various environmental conditions (pH, sunlight exposure) suggest that its persistence in the environment is variable []. This variability could lead to different accumulation patterns in different ecosystems. Further research on the persistence and behavior of its breakdown products, like this compound, is necessary to fully assess the environmental impact of rimsulfuron use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.